N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049775-49-6
VCID: VC5235300
InChI: InChI=1S/C13H20N2O2.ClH/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3;/h4-6,14H,7-9H2,1-3H3,(H,15,16);1H
SMILES: CC1=C(C(=CC=C1)NC(=O)CNCCOC)C.Cl
Molecular Formula: C13H21ClN2O2
Molecular Weight: 272.77

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride

CAS No.: 1049775-49-6

Cat. No.: VC5235300

Molecular Formula: C13H21ClN2O2

Molecular Weight: 272.77

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride - 1049775-49-6

Specification

CAS No. 1049775-49-6
Molecular Formula C13H21ClN2O2
Molecular Weight 272.77
IUPAC Name N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C13H20N2O2.ClH/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3;/h4-6,14H,7-9H2,1-3H3,(H,15,16);1H
Standard InChI Key CAJOMGYJSAPEIA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)CNCCOC)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride, reflecting its substituents: a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyethylamino moiety at the acetamide’s α-position. The hydrochloride salt form indicates protonation of the secondary amine. Synonyms include:

  • 2-[(2-Methoxyethyl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride

  • N-(2,3-Xylyl)-2-(2-methoxyethylamino)acetamide HCl

The compound’s CAS Registry Number, 1049775-49-6, serves as its unique identifier in chemical databases .

Molecular Formula and Weight

The molecular formula is C₁₃H₂₀N₂O₂·HCl, with a molecular weight of 236.31 g/mol (calculated from isotopic masses). The hydrochloride component contributes 35.45 g/mol, underscoring its ionic character in solution .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, a generalized pathway can be inferred from analogous acetamide hydrochlorides:

  • Amide Formation:

    • React 2,3-dimethylaniline with chloroacetyl chloride to yield N-(2,3-dimethylphenyl)chloroacetamide.

    • Substitute chloride with 2-methoxyethylamine via nucleophilic displacement.

  • Salt Formation:

    • Treat the free base with hydrochloric acid to precipitate the hydrochloride salt.

Key reaction parameters likely include:

  • Temperature: 0–25°C (to minimize side reactions).

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide) for amidation.

  • Purification: Recrystallization from ethanol/water mixtures .

Industrial Production

Suppliers such as Aladdin Scientific (Catalog No. ALA-N394033-1g) produce the compound under Good Manufacturing Practice (GMP) guidelines for research applications. Batch sizes typically range from 1 gram to 1 kilogram, with a lead time of 5 days .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s structure suggests potential as:

  • Neurological Agent Precursor: Similar acetamides modulate ion channels (e.g., lidocaine derivatives).

  • Antimicrobial Scaffold: Methoxy and dimethyl groups may enhance bacterial membrane penetration.

Materials Science

  • Coordination Chemistry: The amine and amide groups can chelate metal ions for catalyst design.

  • Polymer Modification: Incorporation into polyamides to tune thermal and mechanical properties.

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